molecular formula C9H10ClNOS B14049496 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14049496
M. Wt: 215.70 g/mol
InChI Key: XVPILJULQYUYJH-UHFFFAOYSA-N
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Description

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a mercapto (-SH) group at the ortho position. This combination of functional groups confers unique electronic and steric properties. These characteristics make the compound a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., ligand design).

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(4-amino-2-sulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2

InChI Key

XVPILJULQYUYJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 4-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, thiols, or alcohols are used in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amines, thioethers, or ethers.

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this process include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
This compound 4-amino, 2-mercapto Not provided ~245 (estimated) High polarity (H-bonding via -NH₂/-SH), reactive toward electrophiles/nucleophiles N/A
1-(4-Bromophenyl)-3-chloropropan-2-one 4-bromo C₉H₈BrClO 247.52 Electron-withdrawing bromo group; limited H-bonding; used in cross-coupling reactions
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one 3-amino, 5-trifluoromethoxy C₁₀H₉ClF₃NO₂ 267.63 Strong electron-withdrawing CF₃O group; increased lipophilicity; potential agrochemical applications
1-(2-Acetylcyclopent-2-en-1-yl)-3-chloropropan-2-one Cyclopentene-acetyl substituent C₁₀H₁₃ClO₂ 200.66 (calculated) Non-aromatic backbone; steric hindrance from cyclopentene; altered conformational flexibility

Key Observations :

Substituent Effects: The amino-mercapto combination in the target compound contrasts with bromo (electron-withdrawing, inert in H-bonding ) and trifluoromethoxy (strongly electron-withdrawing, lipophilic ). The amino group enhances solubility in polar solvents, while the mercapto group increases susceptibility to oxidation. In analogs like 3-(4-Methoxyphenyl)-1-phenylpropan-1-one (), methoxy groups act as moderate electron donors, contrasting with the electron-rich amino group in the target compound .

Reactivity :

  • The mercapto group (-SH) enables thiol-specific reactions (e.g., disulfide formation), absent in bromo or trifluoromethoxy analogs.
  • Chloroketone (C-Cl) reactivity is common across all compounds, facilitating nucleophilic substitution or cross-coupling reactions.

Applications: The trifluoromethoxy analog () is suited for agrochemicals due to fluorine’s metabolic stability . The cyclopentene-based analog () may serve as a scaffold in asymmetric synthesis due to its rigid, non-planar structure .

Biological Activity

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClN2OS, indicating the presence of an amino group, a mercapto group, and a chloropropanone moiety. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Cytotoxic Effects : Research indicates that it may induce cytotoxicity in certain cancer cell lines, suggesting potential applications in oncology.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of similar compounds showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities exhibited IC50 values in the micromolar range against HepG2 liver cancer cells, indicating promising anticancer activity .
  • Enzyme Interaction : In vitro assays have shown that this compound can modulate the activity of histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression. Compounds targeting HDACs have been linked to increased apoptosis in tumor cells .

Data Table: Biological Activities

Activity TypeAssessed EffectReference
Enzyme InhibitionHDAC inhibition
AntimicrobialActive against specific pathogens
CytotoxicityIC50 values in micromolar range

Recent Studies

Recent literature has highlighted the significance of this compound in medicinal chemistry:

  • Synthesis and Characterization : Researchers have synthesized various derivatives to enhance biological activity and selectivity towards specific targets such as HDACs .
  • In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of this compound, particularly in cancer treatment scenarios where it demonstrated tumor growth inhibition compared to standard treatments .

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